molecular formula C6H3BrN4O2 B1270011 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 300361-77-7

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B1270011
CAS No.: 300361-77-7
M. Wt: 243.02 g/mol
InChI Key: CVNKNIPAWYTDAX-UHFFFAOYSA-N
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Description

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 3rd position on the pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C6H3BrN4O2 and a molecular weight of 243.02 g/mol

Biochemical Analysis

Biochemical Properties

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with these kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways. Additionally, this compound has been found to bind to certain receptor proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types by activating specific apoptotic pathways. The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of genes involved in critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to a decrease in their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects. Additionally, the compound’s interaction with transporters and binding proteins can influence its accumulation in specific tissues, potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism. The subcellular localization of this compound is critical for its ability to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is a typical setup.

    Cyclization Reactions: Cyclization often requires acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 6-bromo-3-aminopyrazolo[1,5-a]pyrimidine.

    Cyclization Reactions: Cyclization can lead to the formation of fused ring systems with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
  • 6-Iodo-3-nitropyrazolo[1,5-a]pyrimidine
  • 3-Nitro-1H-pyrazolo[1,5-a]pyrimidine

Uniqueness

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNKNIPAWYTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361573
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300361-77-7
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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